Cas no 338397-18-5 (4-Bromophenyl 1,2,3-thiadiazol-5-yl sulfide)

4-Bromophenyl 1,2,3-thiadiazol-5-yl sulfide 化学的及び物理的性質
名前と識別子
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- 1,2,3-Thiadiazole, 5-[(4-bromophenyl)thio]-
- 4-Bromophenyl 1,2,3-thiadiazol-5-yl sulfide
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- MDL: MFCD00202249
- インチ: 1S/C8H5BrN2S2/c9-6-1-3-7(4-2-6)12-8-5-10-11-13-8/h1-5H
- InChIKey: UFTVWJQPYZVLHR-UHFFFAOYSA-N
- ほほえんだ: S1C(SC2=CC=C(Br)C=C2)=CN=N1
じっけんとくせい
- 密度みつど: 1.78±0.1 g/cm3(Predicted)
- ふってん: 387.9±48.0 °C(Predicted)
- 酸性度係数(pKa): -5.07±0.50(Predicted)
4-Bromophenyl 1,2,3-thiadiazol-5-yl sulfide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A900981-1g |
5-[(4-Bromophenyl)sulfanyl]-1,2,3-thiadiazole |
338397-18-5 | 90% | 1g |
$350.0 | 2024-04-19 | |
abcr | AB299541-100 mg |
4-Bromophenyl 1,2,3-thiadiazol-5-yl sulfide; . |
338397-18-5 | 100 mg |
€221.50 | 2023-07-20 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00900301-1g |
5-[(4-Bromophenyl)sulfanyl]-1,2,3-thiadiazole |
338397-18-5 | 90% | 1g |
¥2401.0 | 2023-03-29 | |
abcr | AB299541-100mg |
4-Bromophenyl 1,2,3-thiadiazol-5-yl sulfide; . |
338397-18-5 | 100mg |
€283.50 | 2025-02-19 | ||
AN HUI ZE SHENG Technology Co., Ltd. | PH017686-500mg |
338397-18-5 | 500mg |
¥2041.72 | 2023-09-15 |
4-Bromophenyl 1,2,3-thiadiazol-5-yl sulfide 関連文献
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Ming Cheng,Chenhao Yao,Yihan Cao,Qi Wang,Yi Pan,Juli Jiang,Leyong Wang Chem. Commun., 2016,52, 8715-8718
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4. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
4-Bromophenyl 1,2,3-thiadiazol-5-yl sulfideに関する追加情報
4-Bromophenyl 1,2,3-thiadiazol-5-yl sulfide: A Comprehensive Overview
4-Bromophenyl 1,2,3-thiadiazol-5-yl sulfide, also known by its CAS number CAS No. 338397-18-5, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is a derivative of thiadiazole, a heterocyclic structure that has been extensively studied due to its unique electronic properties and potential applications in various industries.
The molecular structure of 4-Bromophenyl 1,2,3-thiadiazol-5-yl sulfide consists of a thiadiazole ring (a five-membered ring containing two nitrogen atoms and one sulfur atom) attached to a bromophenyl group via a sulfur atom. The bromine substituent at the para position of the phenyl ring introduces electron-withdrawing effects, which can significantly influence the electronic properties of the molecule. This makes it an attractive candidate for applications in electronics and optoelectronics.
Recent studies have highlighted the potential of 4-Bromophenyl 1,2,3-thiadiazol-5-yl sulfide in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic configuration allows for efficient charge transport and emission properties, making it a promising material for next-generation electronic devices.
In terms of synthesis, 4-Bromophenyl 1,2,3-thiadiazol-5-yl sulfide can be prepared through various routes, including nucleophilic substitution and coupling reactions. Researchers have explored optimized synthetic pathways to enhance yield and purity, ensuring scalability for industrial applications.
The compound's stability under various conditions has also been a focus of recent investigations. Studies have shown that 4-Bromophenyl 1,2,3-thiadiazol-5-yl sulfide exhibits good thermal stability and resistance to oxidative degradation, which are critical properties for its use in high-performance materials.
Beyond its material applications, 4-Bromophenyl 1,2,3-thiadiazol-5-yl sulfide has also been explored for its potential in pharmaceuticals. Its ability to act as a ligand in metalloenzyme inhibition has opened avenues for drug discovery research.
In conclusion, 4-Bromophenyl 1,2,3-thiadiazol-5-yl sulfide, with its CAS number CAS No. 338397-18-5, represents a versatile compound with diverse applications across multiple disciplines. Ongoing research continues to uncover new possibilities for this compound, underscoring its importance in modern chemical science.
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